
Mercury, (acetyloxy)(pentamethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, (acetyloxy)(pentamethylphenyl)- is an organomercury compound characterized by the presence of an acetyloxy group and a pentamethylphenyl group attached to a mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (acetyloxy)(pentamethylphenyl)- typically involves the reaction of pentamethylphenylmercury chloride with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyloxy group. The general reaction scheme is as follows:
Pentamethylphenylmercury chloride+Acetic anhydride→Mercury, (acetyloxy)(pentamethylphenyl)-+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to remove impurities and obtain the desired compound.
化学反应分析
Types of Reactions
Mercury, (acetyloxy)(pentamethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of mercury(II) acetate.
Reduction: Formation of elemental mercury or mercury(I) compounds.
Substitution: Formation of various organomercury derivatives depending on the substituent introduced.
科学研究应用
Mercury, (acetyloxy)(pentamethylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Mercury, (acetyloxy)(pentamethylphenyl)- involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, affecting their function. It can also interact with nucleophilic sites in enzymes, altering their activity. The pathways involved include:
Inhibition of enzyme activity: By binding to active sites or essential thiol groups.
Disruption of cellular processes: Through interaction with cellular components and biomolecules.
相似化合物的比较
Similar Compounds
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative.
Phenylmercury: Utilized in fungicides and antiseptics.
Uniqueness
Mercury, (acetyloxy)(pentamethylphenyl)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological interactions. Its acetyloxy group provides a site for further chemical modifications, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
56457-41-1 |
|---|---|
分子式 |
C13H18HgO2 |
分子量 |
406.87 g/mol |
IUPAC 名称 |
acetyloxy-(2,3,4,5,6-pentamethylphenyl)mercury |
InChI |
InChI=1S/C11H15.C2H4O2.Hg/c1-7-6-8(2)10(4)11(5)9(7)3;1-2(3)4;/h1-5H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI 键 |
FOIVYARZYWJXBS-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=C(C(=C1C)C)[Hg]OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14628790.png)
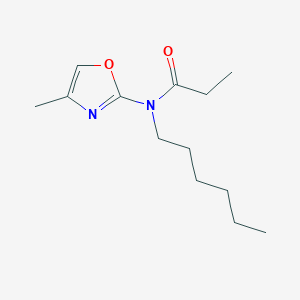
![Methyl 9-[(oxoacetyl)oxy]nonanoate](/img/structure/B14628795.png)



![1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14628813.png)
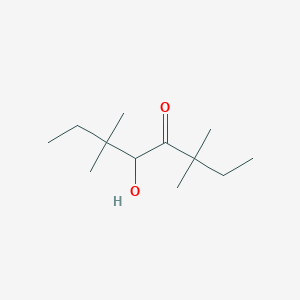
![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)
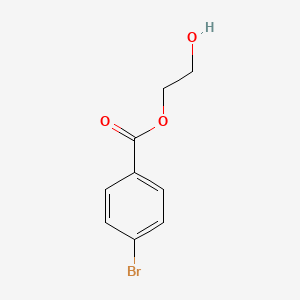
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
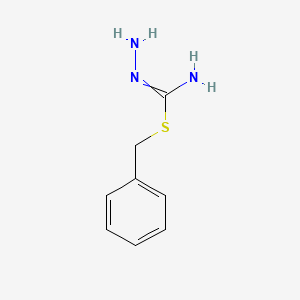
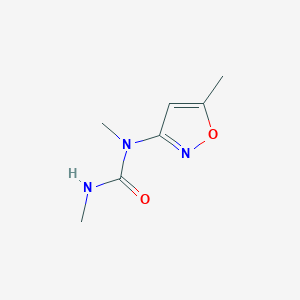
![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)
